molecular formula C13H16BrNO5S B6646902 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646902
M. Wt: 378.24 g/mol
InChI Key: CLNGVDKKMYOQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group, a sulfonylamino group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves the introduction of a bromophenyl group and a sulfonylamino group into an oxane ring. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate oxane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. In medicinal applications, it may act by modulating signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Similar in structure but lacks the oxane ring.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a valine residue and is used in drug design.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is investigated for anti-HIV activity.

Uniqueness

4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and contributes to its versatility in various applications .

Properties

IUPAC Name

4-[[(4-bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGVDKKMYOQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.